7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound's molecular formula is and it has a molecular weight of approximately 364.22 g/mol.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and EvitaChem, where it is often used in research and development settings. The Chemical Abstracts Service (CAS) number for this compound is 122547-72-2, which helps identify it in chemical databases and literature.
7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is classified under heterocyclic compounds due to its purine structure, which contains nitrogen atoms within a ring. It falls within the category of pharmaceutical intermediates and can be associated with various therapeutic classes, including those targeting respiratory and cardiovascular conditions.
The synthesis of 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions that incorporate bromobenzyl and ethylamine functional groups into the purine framework.
The molecular structure of 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine core with specific substituents that influence its chemical properties and reactivity.
CCN1C(=O)N(C(=O)c2[nH]cnc12)c(c(c2)Br)c1
.The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely dictated by the electron-rich nature of the purine ring and the presence of halogen atoms, which can stabilize or activate certain reaction pathways.
The mechanism of action for compounds like 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione often involves interaction with biological targets such as enzymes or receptors related to purinergic signaling pathways.
Research indicates that derivatives of purines can act as antagonists or agonists at various receptor sites, influencing cellular signaling cascades relevant to therapeutic effects.
7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives are explored for their potential use in treating conditions related to inflammation, respiratory diseases, and cardiovascular disorders. Additionally, its unique structural features make it a subject of interest in medicinal chemistry research aimed at developing new therapeutic agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2